Potassium bis(trifluoromethanesulfonyl)imide

Description

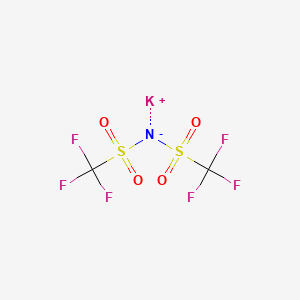

Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) is a fluorinated sulfonimide salt with the chemical formula K[N(SO₂CF₃)₂]. It is widely used in advanced battery electrolytes, particularly in potassium-ion batteries (PIBs), due to its high solubility in organic solvents (e.g., esters and ethers), thermal stability (>300°C), and electrochemical stability (~3.8 V vs. Li/Li+) . KTFSI’s bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion exhibits weak Lewis basicity, enabling strong ionic dissociation and compatibility with polymer matrices like polyethylene oxide (PEO) for solid-state electrolytes . Its non-corrosive nature and resistance to hydrolysis distinguish it from traditional salts like KPF₆, which generate toxic HF upon decomposition .

Properties

IUPAC Name |

potassium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIZLDWRFTUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6KNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90076-67-8 | |

| Record name | Potassium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of trifluoromethanesulfonic anhydride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.

Acid-Base Reactions: Due to its strong acidity, it can participate in acid-base reactions, donating its proton to bases.

Complex Formation: It can form complexes with metal ions, which are useful in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile, bases such as potassium hydroxide, and various metal salts. The reactions are typically carried out under inert atmosphere conditions to prevent moisture from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be an organic molecule with a trifluoromethanesulfonyl group attached .

Scientific Research Applications

Potassium bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:

Chemistry: It is used as a strong acid catalyst in organic synthesis, facilitating various chemical transformations.

Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals, including dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of potassium bis(trifluoromethanesulfonyl)imide involves its ability to donate trifluoromethanesulfonyl groups to other molecules. This process typically occurs through nucleophilic substitution or acid-base reactions. The compound’s strong acidity allows it to effectively catalyze various chemical reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

KTFSI is part of a broader family of sulfonimide and fluorosulfonyl-based salts. Key comparisons include:

Potassium Bis(fluorosulfonyl)imide (KFSI)

- Solubility : KFSI demonstrates higher solubility than KTFSI in carbonate-based solvents, enabling ultra-high concentration electrolytes (HCEs) for PIBs .

- Ionic Conductivity : KFSI-based electrolytes exhibit marginally higher ionic conductivity (~10⁻³ S/cm at 30°C) compared to KTFSI, attributed to the smaller FSI⁻ anion size and lower viscosity .

- Stability: Both salts resist hydrolysis, but KFSI’s fluorosulfonyl group may reduce anodic stability in certain configurations .

Potassium Hexafluorophosphate (KPF₆)

- Thermal Stability : KPF₆ decomposes at ~200°C, significantly lower than KTFSI (>300°C), limiting its use in high-temperature applications .

- Safety : KPF₆ hydrolyzes to form corrosive HF, whereas KTFSI’s fluorinated backbone ensures chemical inertness .

- Electrochemical Performance : KTFSI outperforms KPF₆ in cycling stability due to reduced side reactions with electrode materials .

Potassium (Difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI)

- Cation-Anion Interaction : KDFTFSI exhibits stronger K⁺···O interactions (bond valence: 0.18 vs. 0.15 for KTFSI) due to hydrogen bonding from the difluoromethanesulfonyl group, enhancing lattice stability .

- Electrochemical Stability : KDFTFSI retains a wide stability window (~3.8 V vs. Li/Li+) comparable to KTFSI, making it suitable for high-voltage PIBs .

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

- Ionic Conductivity : LiTFSI in sulfolane achieves ~2.75 × 10⁻³ S/cm at 30°C, slightly higher than KTFSI in organic solvents .

- Applications : LiTFSI is preferred in lithium batteries for its high dissociation in low-polarity solvents, whereas KTFSI is tailored for potassium systems .

Key Research Findings

KTFSI vs. KFSI in PIBs: KFSI enables higher ionic conductivity, but KTFSI offers superior anodic stability in ether-based electrolytes .

KTFSI vs. KPF₆ : KTFSI-based electrolytes demonstrate 98% capacity retention after 500 cycles in PIBs, compared to 80% for KPF₆, due to reduced HF-induced degradation .

KTFSI vs. KDFTFSI: KDFTFSI’s hydrogen-bonding interactions improve interfacial stability with graphite anodes, though at the cost of reduced ionic mobility .

Cross-Cation Comparisons : LiTFSI achieves higher conductivity in sulfolane than KTFSI, but KTFSI remains optimal for potassium-ion systems due to cation size compatibility .

Biological Activity

Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) is a compound that has garnered significant attention in the fields of electrochemistry and materials science due to its unique properties. This article explores the biological activity of KTFSI, focusing on its synthesis, characterization, and various applications, particularly in antibacterial activity and as a potential alternative to conventional antibiotics.

Synthesis and Characterization

KTFSI can be synthesized through several methods, with one common approach involving the reaction of trifluoromethanesulfonic acid (CF3SO3H) with potassium bisulfate (KHSO4). The balanced chemical equation for this synthesis is:

This process yields KTFSI as a white powder, which can be characterized using techniques such as NMR spectroscopy and X-ray diffraction to confirm its structural integrity and purity .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of KTFSI when incorporated into ionic liquids (ILs). Research indicates that bis(trifluoromethanesulfonyl)imide (NTf2−), the anion in KTFSI, exhibits significant antibacterial activity against various pathogens.

Case Study: In Vitro Antibacterial Activity

An investigation into the antibacterial efficacy of KTFSI-based ILs involved testing against several bacterial strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Streptococcus pneumoniae

The study utilized an agar well diffusion assay to evaluate the inhibition zones produced by KTFSI-containing ILs. The results demonstrated that these ILs showed considerable inhibition against the tested strains, suggesting that KTFSI could serve as a promising alternative to traditional antibiotics .

The mechanism behind the antibacterial activity of KTFSI is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The unique combination of cations and anions in KTFSI-based ILs enhances their interaction with bacterial cells, leading to increased permeability and eventual cell death. In silico studies further support these findings by modeling interactions at the molecular level, indicating that KTFSI can effectively target bacterial cells .

Applications in Electrochemistry

In addition to its biological applications, KTFSI is widely used in electrochemical systems due to its high thermal stability and ionic conductivity. It serves as a conducting salt in lithium-ion batteries and other electrochemical devices, contributing to advancements in energy storage technologies .

| Property | Value |

|---|---|

| Thermal Stability | >5.0 V vs. Li/Li+ |

| Ionic Conductivity | High |

| Crystallization Structure | Orthorhombic |

| Applications | Batteries, capacitors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.